PHA-408: IKK2 Target Engagement Comparison
AFR-605 free base serves as the foundational core for the IKK2 inhibitor series. The structurally characterized IKK2 inhibitor PHA-408 (8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide) [1] is a high-affinity, tight-binding IKK2 inhibitor with a reported biochemical IC50 of 8.5 nM [2]. While the exact IC50 of AFR-605 is not disclosed in the public domain, SAR analysis from its patent family (WO2006002434) indicates that the unsubstituted indazole core and pyridinyl-ethyl tail of AFR-605 are essential primary pharmacophores for IKK2 recognition, upon which optimized molecules like PHA-408 are built by adding a benzo-ring and specific amide substituents to improve potency and selectivity [3].
| Evidence Dimension | Biochemical IKK2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | AFR-605 free base: Precise IC50 not publicly disclosed; foundational IKK2 inhibitor core in patent WO2006002434. |
| Comparator Or Baseline | PHA-408: IC50 = 8.5 nM against recombinant human IKK2. |
| Quantified Difference | PHA-408 represents an optimized, high-affinity derivative of the chemical series to which AFR-605 belongs. The difference is an unquantified potency shift from the foundational scaffold (AFR-605) to the advanced lead (PHA-408). |
| Conditions | Recombinant human IKK2 enzyme assay; PHA-408 tested in a [gamma-33P]ATP transfer scintillation proximity assay. |
Why This Matters
Procurement of the free base is mandatory for research groups performing SAR studies, where it acts as the unoptimized 'parent' comparator to accurately measure the potency enhancement contributed by each structural modification in leads like PHA-408.
- [1] Sommers, C. D., et al. Novel tight-binding inhibitory factor-κB kinase (IKK-2) inhibitors demonstrate target-specific anti-inflammatory activities. Journal of Pharmacology and Experimental Therapeutics, 2009, 330(2), 377-388. DOI: 10.1124/jpet.109.152603. View Source
- [2] Mbalaviele, G., et al. A Novel, Highly Selective, Tight Binding IκB Kinase-2 (IKK-2) Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 2009, 329(1), 14-25. DOI: 10.1124/jpet.108.143800. View Source
- [3] Kerns, J. K., et al. Novel Indazole Carboxamides And Their Use. Patent WO2006002434A2. General Formula (I) and reference to IKK2 inhibitory activity. View Source
